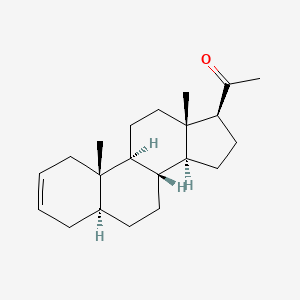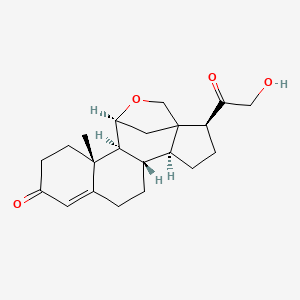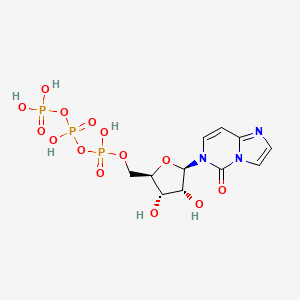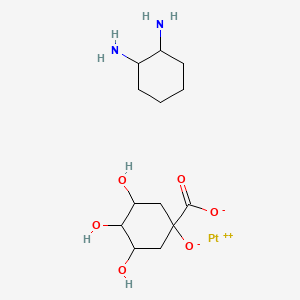
Quinato(chda)Pt
Overview
Description
Quinato(cyclohexanediamine)platinum(II) is a platinum-based compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a quinic acid ligand and a cyclohexanediamine ligand coordinated to a platinum(II) center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinato(cyclohexanediamine)platinum(II) typically involves the reaction of platinum(II) chloride with quinic acid and cyclohexanediamine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the ligands to the platinum center. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of quinato(cyclohexanediamine)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Quinato(cyclohexanediamine)platinum(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or to regenerate the platinum(II) center.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligand and a suitable solvent, such as water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) species, while reduction reactions may regenerate the platinum(II) center or form platinum(0) species .
Scientific Research Applications
Quinato(cyclohexanediamine)platinum(II) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound has shown potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: It is being investigated for its potential use in chemotherapy, particularly for its ability to overcome resistance to other platinum-based drugs.
Mechanism of Action
The mechanism of action of quinato(cyclohexanediamine)platinum(II) involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately resulting in cell death. The compound also induces oxidative stress and activates various signaling pathways that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: Another platinum-based drug that is effective against colorectal cancer.
Carboplatin: A platinum-based drug with reduced nephrotoxicity compared to cisplatin.
Uniqueness
Quinato(cyclohexanediamine)platinum(II) is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Unlike cisplatin and carboplatin, this compound has shown potential to overcome resistance mechanisms in cancer cells, making it a promising candidate for further research and development .
Properties
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPRVHQGWGNNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931626 | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142754-28-7, 142928-30-1 | |
| Record name | 8-Chloroadenosine-3',5'-cyclic monophosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinato(cyclohexanediamine)platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B1205597.png)
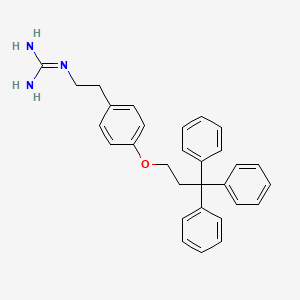
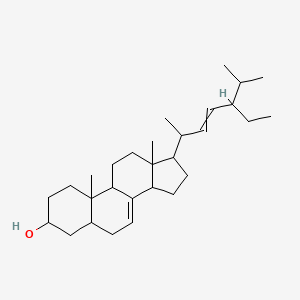
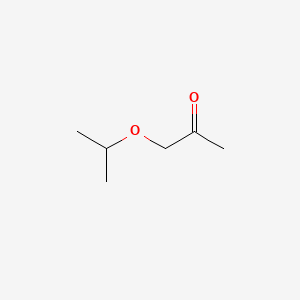
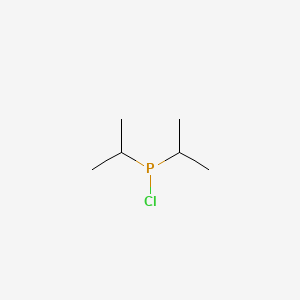


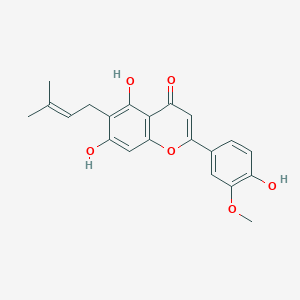
![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
